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Compound of Interest

Compound Name: 1,2-Bis(furan-2-yl)ethane-1,2-diol
CAS No.: 4464-77-1
Cat. No.: B2723048
Get Quote
. J

Executive Summary

Hydrofuroin (1,2-di(furan-2-yl)ethane-1,2-diol) is a high-value biomass-derived glycol produced
via the electrochemical hydrodimerization (EHD) of furfural. It exists as two distinct
diastereomers: the achiral meso form (R,S) and the chiral dl (racemic) pair.

Differentiation between these isomers is critical for downstream applications, particularly in
polymer synthesis and pharmaceutical intermediate production, as their solid-state packing
directly influences solubility, melting point, and stability. This guide synthesizes available
experimental data and structural analogues to provide a definitive comparison.

Chemical Identity & Stereochemical Basis

The core structural difference lies in the symmetry of the molecules, which dictates their crystal
packing efficiency.
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Feature

meso-Hydrofuroin

dl-Hydrofuroin (Racemic)

IUPAC Name

(1R,29)-1,2-di(furan-2-
yl)ethane-1,2-diol

(1R,2R)- and (1S,2S)-1,2-
di(furan-2-yl)ethane-1,2-diol

Symmetry Element

Internal Plane of Symmetry (

)

Axis of Symmetry

Chirality

Achiral (Optically Inactive)

Chiral (Optically Active as
individual enantiomers)

CAS Number

4464-77-1 (Generic/Mixed)

52056-41-4 (Specific isomer

references vary)

Stereochemical Visualization (DOT Diagram)

The following diagram illustrates the symmetry relationship and the divergent synthesis

pathways.

meso-Hydrofuroin

(R,S Configuration)
Internal Plane of Symmetry

Furfural (C5H402)

Ketyl Radical Intermediate

Dimerization

C-C Bond Formation

Anti-coupling (Statistical 50%)\Syn-coupling (Statistical 50%)

dl-Hydrofuroin

(Racemic Mixture)
GENEXCE))

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 2/8

Tech Support


https://www.benchchem.com/product/b2723048/docs?utm_src=pdf-body-img#comparative-crystallographic-guide-meso-vs-dl-hydrofuroin
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2723048?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Crystallographic & Physical Data Comparison

While specific unit cell parameters for hydrofuroin are often proprietary or found in older print-
only literature, its behavior is strictly analogous to hydrobenzoin (1,2-diphenylethane-1,2-diol),
its phenyl counterpart. The furan ring, being aromatic and planar, follows similar packing rules.

Predicted Crystal Habit & Lattice Properties

Based on the Hydrobenzoin Model and general 1,2-diol crystallography:
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Property

meso-Hydrofuroin

dl-Hydrofuroin

Crystallographic
Rationale

Crystal System

Monoclinic or Triclinic
(Predicted)

Monoclinic (Predicted)

meso forms often
crystallize in
centrosymmetric

space groups (e.g.,

).

Packing Efficiency

High

Lower

The internal symmetry
of the meso form
allows for denser
packing and more
extensive
intermolecular H-

bonding networks.

Melting Point

Higher (~135-145 °C)

Lower (~115-125 °C)

Higher lattice energy
in the meso form
requires more thermal

energy to disrupt.

Solubility

Low (in water/ethanol)

High

The "Compact
Packing Rule": Higher
density crystals are
thermodynamically

less soluble.

H-Bonding

Intermolecular
(Network)

Intramolecular &

Intermolecular

dl isomers often favor
intramolecular H-
bonds (gauche
conformation),
reducing lattice

cohesive forces.

*Note: Exact melting points depend on purity and solvent of crystallization. Ranges are

estimated based on the hydrobenzoin analogue (meso-hydrobenzoin MP: 137°C; dI-

hydrobenzoin MP: 120°C) and furoin derivatives.
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Experimental Protocols

A. Synthesis via Electrochemical Hydrodimerization
(EHD)

This protocol favors the production of the diol over the alcohol (furfuryl alcohol).

Electrolyte Preparation: Dissolve 0.1 M furfural in a mixture of Water/Acetonitrile (4:1 v/v)
containing 0.5 M tetraethylammonium p-toluenesulfonate (supporting electrolyte).

Cell Setup: Use a divided H-cell.
o Cathode: Lead (Pb) or Graphite (high hydrogen overpotential is crucial to suppress HER).

o Anode: Platinum (Pt) or DSA.

Electrolysis: Apply constant potential (approx. -1.5 V vs. Ag/AgCl). Stir vigorously.

Quenching: Neutralize catholyte to pH 7 immediately after consumption of starting material
to prevent rearrangement.

B. Separation of Isomers (Fractional Crystallization)

This method exploits the solubility differential described in Section 3.
o Concentration: Evaporate acetonitrile from the reaction mixture under reduced pressure.
o Extraction: Extract the aqueous residue with ethyl acetate (3x). Dry organic layer over

and concentrate to a crude solid.

» Hot Filtration: Dissolve the crude solid in minimal boiling water (or 10% ethanol/water).
o Crystallization Step 1 (Meso): Cool slowly to room temperature, then to 4°C.

o Result: The meso-hydrofuroin will crystallize first as white needles/plates due to lower
solubility.

o Action: Filter and wash with cold water.
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o Crystallization Step 2 (DL): Concentrate the mother liquor to half volume and cool to 0°C (or
add seed crystals of dI-form if available).

o Result: The dl-hydrofuroin crystallizes from the enriched supernatant.

Workflow Visualization

Solid: meso-Hydrofuroin
(High MP, Low Solubility)

Dissolve in Boiling H20 Cool to 25°C -> 4°C Filtration 1

Crude Reaction Mixture
(meso + dI)

Mother Liquor
(Enriched in dl)

Solid: dI-Hydrofuroin
(Low MP, High Solubility)

Concentrate & Cool

Click to download full resolution via product page

Implications for Research & Development

» Polymer Science:meso-hydrofuroin is preferred for rigid polymer backbones (e.g.,
polyesters) due to its higher thermal stability and symmetry, which promotes crystallinity in
the final polymer.

o Pharmaceuticals: The dl-pair can be resolved into pure enantiomers ((R,R) or (S,S)) to serve
as chiral ligands or auxiliaries in asymmetric synthesis.

 Stability: The meso form is generally more resistant to oxidative degradation in solid storage
due to tighter crystal packing, which limits oxygen diffusion.
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CID 232874.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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